molecular formula C9H9ClO3 B6196225 methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate CAS No. 32174-34-8

methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B6196225
CAS No.: 32174-34-8
M. Wt: 200.6
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Description

Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H9ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-(4-chlorophenyl)-2-oxoacetate or (2R)-2-(4-chlorophenyl)-2-carboxylic acid.

    Reduction: Formation of (2R)-2-(4-chlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of compounds such as (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate or (2R)-2-(4-cyanophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Methyl (2R)-2-(4-chlorophenyl)-2-hydroxyacetate can be compared with similar compounds such as:

    Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    Methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate:

    Methyl (2R)-2-(4-methylphenyl)-2-hydroxyacetate: The presence of a methyl group instead of chlorine can significantly change its chemical behavior and interactions.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

CAS No.

32174-34-8

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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